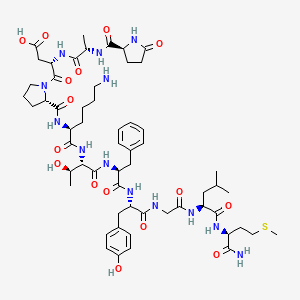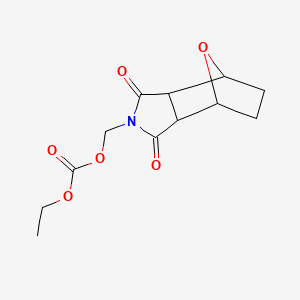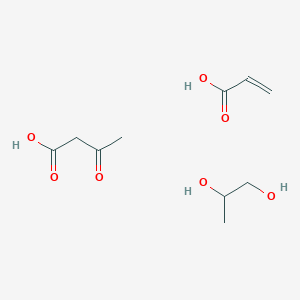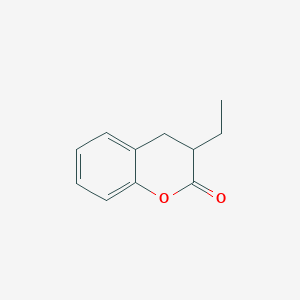
3-Ethylchroman-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylchroman-2-one is an organic compound belonging to the chromanone family Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring The presence of an ethyl group at the third position of the chromanone structure distinguishes this compound from other chromanones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylchroman-2-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of ethylbenzene with ethyl acetoacetate, followed by cyclization to form the chromanone structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3-Ethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-ethylchromanol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Chroman-2,3-dione derivatives.
Reduction: 3-Ethylchromanol.
Substitution: Various substituted chromanones depending on the reagents used.
科学的研究の応用
3-Ethylchroman-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological activities.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Ethylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Chroman-2-one: Lacks the ethyl group at the third position.
3-Methylchroman-2-one: Contains a methyl group instead of an ethyl group.
4-Hydroxychroman-2-one: Has a hydroxyl group at the fourth position.
Uniqueness: 3-Ethylchroman-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
77202-48-3 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
3-ethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-6,8H,2,7H2,1H3 |
InChIキー |
ZYRMAKJKMHWGCK-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=CC=CC=C2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


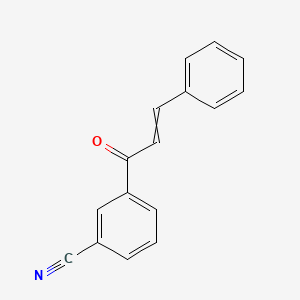
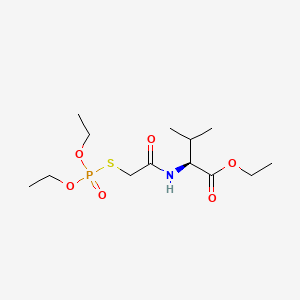
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
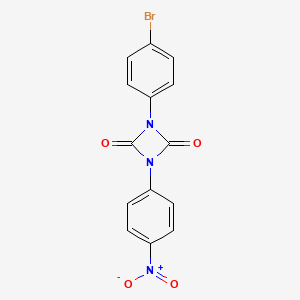
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
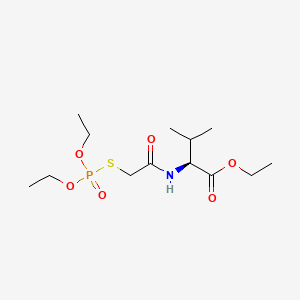


![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
